N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-9-16(10-8-14)26-20-17(11-23-26)21(28)25(13-22-20)24-19(27)12-29-18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEDAXFYNSLBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O2. It features a pyrazolo[3,4-d]pyrimidine core with a p-tolyl group and an o-tolyloxy acetamide moiety. This unique structural arrangement contributes to its pharmacological properties.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Condensation of p-tolylhydrazine with ethyl acetoacetate.
- Cyclization : Reaction with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
- Acetylation : Introduction of the acetamide group.
This process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity .
This compound acts primarily as a kinase inhibitor . It binds to the ATP-binding site of various kinases, inhibiting their activity and affecting downstream signaling pathways critical in cancer progression .
Biological Activity
The compound exhibits several biological activities:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine have shown potent anticancer effects against various human cancer cell lines. For instance, compounds similar to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) demonstrated IC50 values comparable to established inhibitors in clinical use .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), which are essential in regulating cell cycle progression and survival in cancerous cells .
Case Studies
A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited significant growth inhibition across multiple cancer cell lines. For example:
| Compound | IC50 (CDK2) | IC50 (TRKA) | Growth Inhibition (%) |
|---|---|---|---|
| 6t | 0.09 µM | 0.45 µM | 43.9 |
| Ribociclib | 0.07 µM | - | - |
| Larotrectinib | - | 0.067 µM | - |
These results indicate that the synthesized compounds possess promising anticancer properties and could lead to novel therapeutic agents .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., derivatives 6 and 8 in ) exhibit isomerization-dependent reactivity. The triazole fusion in derivatives 6 and 8 enhances thermal stability but may reduce solubility due to increased planarity .
| Property | Target Compound | Pyrazolo-Triazolo-Pyrimidine Derivatives |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine |
| Solubility (Predicted) | Moderate (due to acetamide) | Low (rigid planar structure) |
| Thermal Stability | High (MP data unavailable) | Very High (stable up to decomposition) |
| Bioactivity | Kinase inhibition (inferred) | Not reported |
Substituent Effects
o-Tolyloxy Acetamide vs. Coumarin-Based Acetamides
Coumarin-derived acetamides (e.g., N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide in ) share the acetamide linker but feature a coumarin core. The coumarin moiety confers strong antioxidant activity (IC₅₀ values surpassing ascorbic acid) due to radical scavenging via the lactone ring and conjugated double bonds. In contrast, the pyrazolo[3,4-d]pyrimidine core of the target compound lacks inherent antioxidant capacity but may exhibit kinase-targeted activity .
| Property | Target Compound | Coumarin-Acetamide Derivatives |
|---|---|---|
| Core Functionality | Kinase interaction (predicted) | Antioxidant activity |
| Key Substituent | o-Tolyloxy (steric hindrance) | 2-Oxo-chromen-4-yloxy (electron-rich) |
| Solubility | Moderate | Low (due to aromatic coumarin) |
| Bioactivity Mechanism | ATP-competitive inhibition | Radical scavenging |
Halogen vs. Alkyl Substituents
The fluorinated pyrazolo[3,4-d]pyrimidine derivative in (Example 52) incorporates a 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide structure. Fluorine atoms enhance metabolic stability and electronegativity, favoring target binding via halogen bonds.
| Property | Target Compound | Fluorinated Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Halogen Presence | No | Yes (F atoms) |
| Metabolic Stability | Moderate | High (due to C-F bonds) |
| Synthetic Complexity | Moderate | High (multiple fluorination steps) |
| Melting Point (MP) | Not reported | 228–230°C (Example 52) |
Amino Acid-Derived Pyrazolo Analogs
Pyrazolo[3,4-b]pyrazinones synthesized from D,L-α-amino acids () feature lactamized structures with amino acid side chains. These derivatives exhibit moderate water solubility due to polar amino acid residues, contrasting with the target compound’s reliance on acetamide for solubility. The amino acid-derived analogs are less lipophilic, limiting blood-brain barrier penetration compared to the target compound’s tolyl groups .
| Property | Target Compound | Amino Acid-Derived Pyrazolo[3,4-b]pyrazinones |
|---|---|---|
| Solubility in Water | Moderate | High (polar amino acid residues) |
| Lipophilicity (logP) | High (predicted) | Low to Moderate |
| Bioactivity | Kinase inhibition (inferred) | Not reported |
Key Research Findings and Limitations
- Structural Flexibility : The target compound’s lack of fused triazole or coumarin rings (cf. ) may improve synthetic yield but limit thermal stability.
- Substituent Trade-offs : The o-tolyloxy group introduces steric hindrance that could hinder target binding compared to fluorine’s electronegative effects in .
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, toxicity) are absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Cyclocondensation of 5-Amino-1-(p-Tolyl)-1H-Pyrazole-4-Carbonitrile
- Reactants :
- 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.20 g, 5 mmol)
- Diethyl acetylenedicarboxylate (0.85 mL, 5 mmol)
- Conditions :
- Glacial acetic acid (15 mL), reflux (120°C), 3 h
- Workup :
- Cool to 25°C, precipitate filtered, washed with ethanol
- Yield : 87% as pale yellow crystals
Mechanism :
The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electron-deficient alkyne, followed by cyclization and tautomerization (Figure 1).
Characterization Data :
- IR (KBr) : 3321 cm⁻¹ (NH), 1705 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 7.32–7.89 (m, 4H, aryl), 8.21 (s, 1H, pyrimidine-H)
- MS : m/z 283 [M+H]⁺
Synthesis of 2-(o-Tolyloxy)Acetyl Chloride
Chlorination of 2-(o-Tolyloxy)Acetic Acid
Procedure :
- Reactants :
- 2-(o-Tolyloxy)acetic acid (1.66 g, 10 mmol)
- Thionyl chloride (2.38 mL, 32 mmol)
- Conditions :
- Anhydrous dichloromethane (20 mL), 0°C → 25°C, 2 h
- Workup :
- Remove excess SOCl₂ under reduced pressure
- Yield : 94% as colorless liquid
Critical Parameters :
- Strict anhydrous conditions prevent hydrolysis
- Temperature control minimizes side reactions
Amidation of the Pyrazolopyrimidine Core
Coupling with 2-(o-Tolyloxy)Acetyl Chloride
- Reactants :
- 5-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.41 g, 5 mmol)
- 2-(o-Tolyloxy)acetyl chloride (1.07 g, 5.5 mmol)
- Conditions :
- Anhydrous DMF (15 mL), Et₃N (1.39 mL, 10 mmol), 0°C → 25°C, 12 h
- Workup :
- Pour into ice-water, extract with ethyl acetate (3×20 mL)
- Column chromatography (SiO₂, hexane:EtOAc 3:1)
- Yield : 78% as white solid
Optimization Insights :
- Solvent Screening :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 99 |
| THF | 62 | 95 |
| DCM | 41 | 88 |
- Stoichiometry Impact :
Excess acyl chloride (1.1 eq.) maximizes conversion without byproduct formation.
Characterization Data :
- IR (KBr) : 3287 cm⁻¹ (NH), 1689 cm⁻¹ (C=O), 1246 cm⁻¹ (C-O-C)
- ¹³C NMR (DMSO-d₆) : δ 20.1 (CH₃), 113.2–150.4 (aryl), 165.3 (CONH), 170.8 (pyrimidone C=O)
- HRMS : m/z 447.1764 [M+H]⁺ (calc. 447.1768)
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
- Reactants :
- 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.20 g, 5 mmol)
- Ethyl 2-(o-tolyloxy)acetate (1.32 g, 6 mmol)
- Conditions :
- Piperidine (0.5 mL), ethanol (20 mL), microwave (100°C, 300 W, 20 min)
- Yield : 68%
Advantages :
- Reduced reaction time (20 min vs. 12 h)
- Avoids intermediate isolation
Limitations :
- Lower yield compared to stepwise approach
- Requires specialized equipment
Industrial-Scale Production Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
